molecular formula C2BrF5O3S B3056972 Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester CAS No. 757-02-8

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester

Cat. No. B3056972
CAS RN: 757-02-8
M. Wt: 278.98 g/mol
InChI Key: BSNGCKGYXWVQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester is a chemical compound with the molecular formula C2BrF5O3S . It has a molecular weight of 278.9806 .


Molecular Structure Analysis

The molecular structure of Fluorosulfuric acid, 2-bromo-1,1,2,2-tetrafluoroethyl ester contains a total of 11 bonds . These include 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 sulfonate .

Scientific Research Applications

Electrochemical Applications

  • Electrochemical Oxidation : Fluorosulfuric acid is effective in the electrochemical oxidation of perfluoroalkenes, which are challenging to oxidize by conventional routes. This process leads to the functionalization of perfluorinated organic compounds (Brunel, Calmettes, Germain, & Moreau, 1989).

Synthetic Applications

  • Fluorinating Reagent : As a strong acid, fluorosulfuric acid is used in preparing compounds like boron trifluoride and silicon tetrafluoride, and as a catalyst in organic reactions including alkylation, acylation, polymerization, sulfonation, and isomerization (Evans & Mani, 2000).
  • Aryl Tetraflates Synthesis : 1,1,2,2-Tetrafluoroethanesulfonic acid (TFESA) and its derivatives are used in the synthesis of aryl sulfonates and in palladium-catalyzed coupling reactions, offering an alternative to triflic acid (Rostovtsev et al., 2008).

Chemical Reactions

  • Reaction with N-Nucleophiles : Polyfluoroalkyl fluorosulfates, derivatives of fluorosulfuric acid, react with hydrazines and ammonia to form corresponding polyfluorocarboxylic acids (Fokin et al., 1986).

Polymerization Studies

  • Polymerization of Tetrahydrofuran : Superacid esters like ethyl fluorosulfate are used in the cationic ring-opening polymerization of tetrahydrofuran, providing insights into the polymerization mechanism (Kobayashi, Danda, & Saegusa, 1973).

Pharmaceutical Applications

  • Stereoselective Construction of Sulfonyl Fluorides : The compound has been used for the stereoselective construction of enaminyl sulfonyl fluorides in pharmaceutical compounds, enhancing their antimicrobial activity (Leng et al., 2020).

properties

IUPAC Name

1-bromo-1,1,2,2-tetrafluoro-2-fluorosulfonyloxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrF5O3S/c3-1(4,5)2(6,7)11-12(8,9)10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNGCKGYXWVQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Br)(OS(=O)(=O)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474812
Record name 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

757-02-8
Record name 2-Bromo-1,1,2,2-tetrafluoroethyl fluorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.